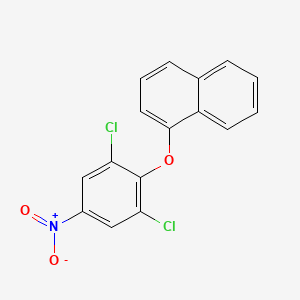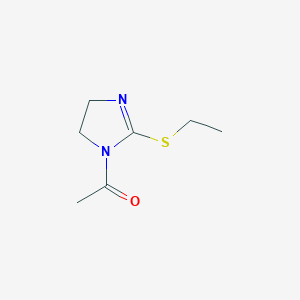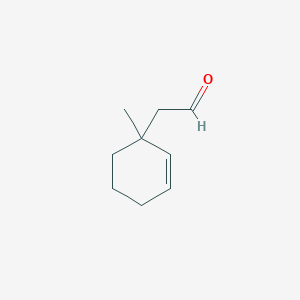
1-(2,6-Dichloro-4-nitrophenoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichloro-4-nitrophenoxy)naphthalene is an organic compound that features a naphthalene ring bonded to a phenoxy group substituted with two chlorine atoms and a nitro group
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dichloro-4-nitrophenoxy)naphthalene typically involves the reaction of 2,6-dichloro-4-nitrophenol with naphthalene derivatives under specific conditions. The reaction conditions often include the use of a base to deprotonate the phenol, facilitating the nucleophilic substitution reaction with the naphthalene derivative. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2,6-Dichloro-4-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions using reagents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dichloro-4-nitrophenoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: The compound may be used in the production of dyes, pigments, or other industrial chemicals due to its stable aromatic structure.
Wirkmechanismus
The mechanism by which 1-(2,6-Dichloro-4-nitrophenoxy)naphthalene exerts its effects depends on its specific application. In biological systems, its activity may involve interactions with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro and chloro substituents can influence the compound’s reactivity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dichloro-4-nitrophenoxy)naphthalene can be compared with other similar compounds such as:
1,2-Dichloronaphthalene: Similar in structure but lacks the nitro group, leading to different chemical properties and reactivity.
1,4-Dichloronaphthalene: Another structural isomer with different substitution patterns, affecting its chemical behavior.
2,4-Dichloronaphthol:
Eigenschaften
CAS-Nummer |
58291-70-6 |
|---|---|
Molekularformel |
C16H9Cl2NO3 |
Molekulargewicht |
334.1 g/mol |
IUPAC-Name |
1-(2,6-dichloro-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H9Cl2NO3/c17-13-8-11(19(20)21)9-14(18)16(13)22-15-7-3-5-10-4-1-2-6-12(10)15/h1-9H |
InChI-Schlüssel |
TVRWTDNWNBEWRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)


![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)
![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)


![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)
